molecular formula C19H23NO6 B11151474 N-[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]norvaline

N-[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]norvaline

Cat. No.: B11151474
M. Wt: 361.4 g/mol
InChI Key: RPQIRDLZHBGTDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]norvaline is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are a group of naturally occurring and synthetic compounds known for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties . This particular compound is characterized by its unique structure, which includes a chromen-2-one core substituted with methoxy, dimethyl, and acetyl groups, as well as a norvaline moiety.

Properties

Molecular Formula

C19H23NO6

Molecular Weight

361.4 g/mol

IUPAC Name

2-[[2-(5-methoxy-4,7-dimethyl-2-oxochromen-3-yl)acetyl]amino]pentanoic acid

InChI

InChI=1S/C19H23NO6/c1-5-6-13(18(22)23)20-16(21)9-12-11(3)17-14(25-4)7-10(2)8-15(17)26-19(12)24/h7-8,13H,5-6,9H2,1-4H3,(H,20,21)(H,22,23)

InChI Key

RPQIRDLZHBGTDT-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)O)NC(=O)CC1=C(C2=C(C=C(C=C2OC)C)OC1=O)C

Origin of Product

United States

Preparation Methods

The synthesis of N-[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]norvaline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

N-[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]norvaline can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]norvaline involves its interaction with specific molecular targets and pathways. The chromen-2-one core is known to interact with enzymes and proteins, leading to various biological effects. For example, it may inhibit bacterial DNA gyrase, an enzyme essential for bacterial DNA replication, thereby exhibiting antimicrobial activity . Additionally, its structure allows it to interact with cellular pathways involved in inflammation and cancer, potentially leading to anti-inflammatory and anticancer effects .

Comparison with Similar Compounds

N-[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]norvaline can be compared with other coumarin derivatives, such as:

Biological Activity

N-[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]norvaline is a synthetic compound belonging to the class of coumarins, which are known for their diverse biological activities. This compound exhibits potential therapeutic properties, particularly in anti-inflammatory and antimicrobial applications. Understanding its biological activity is crucial for exploring its medicinal chemistry applications.

Chemical Structure and Properties

The molecular formula of this compound is C16H17NO6C_{16}H_{17}NO_6, with a molecular weight of approximately 319.31 g/mol. Its structure features a chromenone core substituted with a methoxy group and an acetylated norvaline moiety, which contributes to its biological properties.

1. Antimicrobial Activity

Research indicates that derivatives of coumarins, including this compound, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents.

Microorganism Activity Reference
Staphylococcus aureusInhibition observed
Escherichia coliModerate inhibition
Candida albicansSignificant antifungal activity

2. Anti-inflammatory Effects

Coumarin derivatives have been extensively studied for their anti-inflammatory effects. This compound has shown promise in modulating inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.

The mechanism behind the biological activity of this compound involves interaction with specific molecular targets:

Molecular Targets:

  • Enzymes involved in inflammatory responses.
  • Receptors linked to pain and inflammation.

Pathways Involved:

  • Modulation of NF-kB signaling pathway.
  • Inhibition of COX enzymes leading to reduced prostaglandin synthesis.

Case Studies

Several studies have highlighted the biological activity of similar compounds in the coumarin class:

  • Study on Antimicrobial Activity : A study published in a peer-reviewed journal demonstrated that various coumarin derivatives exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The study specifically noted the effectiveness of compounds similar to N-[5-methoxy...norvaline against resistant strains .
  • Anti-inflammatory Research : Another research article focused on the anti-inflammatory properties of coumarins, showing that these compounds significantly reduced edema in animal models when administered at specific dosages .

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